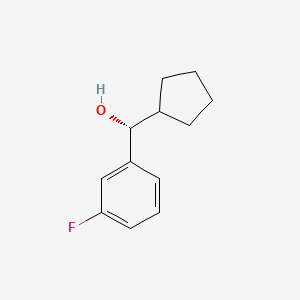
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, also known as BPP-5a, is a chemical compound that belongs to the family of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other neurological disorders.
Applications De Recherche Scientifique
Anticonvulsant Properties
A significant body of research has been dedicated to investigating the anticonvulsant properties of derivatives of pyrrolidine-2,5-dione. For instance, Rybka et al. (2017) synthesized a library of new 1,3-substituted pyrrolidine-2,5-dione compounds, including the mentioned chemical structure, and evaluated their anticonvulsant activity. Their study found that certain compounds exhibited promising efficacy in acute models of seizures in mice, indicating potential applications in developing new antiepileptic drugs. The most promising compound showed better protection index than traditional antiepileptic drugs, suggesting a mechanism of action related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Serotonin Receptor Affinity and Serotonin Reuptake Inhibition
Another area of research explores the serotonin receptor affinity and serotonin reuptake inhibition of novel derivatives of pyrrolidine-2,5-dione. Wróbel et al. (2020) synthesized and evaluated a series of novel derivatives for their affinity towards 5-HT1A/D2 receptors and serotonin reuptake inhibition. Their findings highlight the high affinity of these compounds for the 5-HT1A receptor, with specific derivatives showing promising mixed receptor profiles, suggesting potential applications in treating disorders related to serotonin system dysfunctions (Wróbel et al., 2020).
Antitumor and Antioxidant Activities
The antitumor and antioxidant activities of pyrrolidine-2,5-dione derivatives have also been investigated. Jurd (1996) researched the antitumor activities of benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine, revealing their effectiveness against human breast, CNS, and colon cancer cell lines. This study provides a foundation for the potential use of these compounds in developing new anti-cancer therapies (Jurd, 1996).
Antifungal and Antibacterial Agents
Research by Tandon et al. (2010) on nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including derivatives of the compound , showed potent antifungal and antibacterial activities. Their study suggests these compounds as promising candidates for developing new antimicrobial agents, with some derivatives showing better activity than clinical drugs against specific fungal and bacterial strains (Tandon et al., 2010).
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-24-18-23(28-12-10-26(11-13-28)19-20-4-2-1-3-5-20)25(31)29(24)22-8-6-21(7-9-22)27-14-16-32-17-15-27/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRRQITIPURGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)

![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)

![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)
![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)